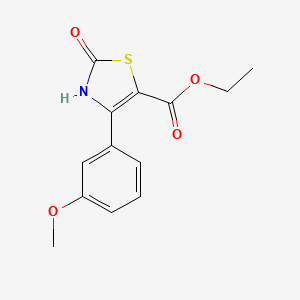

4-(3-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Description

This compound features a thiazole ring substituted at position 4 with a 3-methoxy-phenyl group, a 2-oxo moiety, and an ethyl ester at position 4. Its molecular formula is C₁₃H₁₃NO₄S, with a molecular weight of 291.31 g/mol (calculated).

Propriétés

IUPAC Name |

ethyl 4-(3-methoxyphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-3-18-12(15)11-10(14-13(16)19-11)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEIRTICAXEFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

This compound has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can be used as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for certain biological targets.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Thiazole Ring

The primary structural differences among similar compounds lie in the substituents at position 4 of the thiazole ring and modifications to the oxo/ester groups. Key examples include:

| Compound Name | Substituent at Position 4 | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities | Evidence ID |

|---|---|---|---|---|---|

| 4-(3-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester | 3-Methoxy-phenyl | C₁₃H₁₃NO₄S | 291.31 | N/A (structural focus) | [8, 15, 18] |

| 4-(4-Bromo-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester | 4-Bromo-phenyl | C₁₂H₁₀BrNO₃S | 328.19 | Electron-withdrawing bromo group may enhance electrophilic reactivity | [18] |

| 4-(2,5-Dimethoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester | 2,5-Dimethoxy-phenyl | C₁₄H₁₅NO₅S | 317.34 | Increased solubility due to additional methoxy group | [15] |

| 3-Allyl-4-amino-2-thioxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester | Allyl + amino | C₉H₁₂N₂O₂S₂ | 244.33 | Thioxo group alters redox potential; potential for hydrogen bonding | [5, 21] |

| 2-(3-Aminophenyl)-4-phenylthiazole-5-carboxylic acid ethyl ester | 3-Aminophenyl + 4-phenyl | C₁₈H₁₆N₂O₂S | 332.40 | Amino group enables conjugation or coordination chemistry | [11] |

Heterocyclic Variations

Some analogs belong to related heterocyclic families but retain the ethyl ester and oxo motifs:

- Pyrimidine derivatives : 4-(3-Methoxy-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester (C₁₅H₁₈N₂O₄, MW 290.32) . The pyrimidine core may influence ring planarity and hydrogen-bonding capacity compared to thiazoles.

- Sydnone-thiazole hybrids: 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester exhibits potent antioxidant activity, comparable to vitamin E .

Physicochemical Properties

- Solubility : Methoxy and dimethoxy substituents enhance solubility in polar solvents (e.g., 4-(2,5-Dimethoxy-phenyl)-... vs. bromo-substituted analogs) .

- {3-oxo-4-[(pyridin-4-ylmethylene)-amino]-5-thiophen-2-ylmethyl-2,4-dihydro-1,2,4-triazol-2-yl}-acetic acid ethyl ester (MP 130–131°C) .

- Crystallography: Structural data for 4-(3-methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester (unrelated core but similar ester) was resolved via SHELX software .

Activité Biologique

The compound 4-(3-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The thiazole ring is a versatile moiety known for its diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.

1. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the methoxy group on the phenyl ring in this compound enhances its cytotoxicity against various cancer cell lines. Notably, studies have shown that thiazole compounds can induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival pathways.

Case Study:

In a study examining the effects of thiazole derivatives on cancer cell lines, it was found that compounds with similar structures exhibited IC50 values in the low micromolar range against A-431 and Jurkat cells. For instance, a related compound showed an IC50 of 1.98 µg/mL against A-431 cells, indicating significant growth inhibition .

2. Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been documented. The mechanism often involves modulation of neurotransmitter systems and ion channels.

Research Findings:

In one study, thiazole-integrated compounds demonstrated effective anticonvulsant activity with median effective doses significantly lower than standard medications like ethosuximide . The SAR indicated that para-substituted phenyl groups are crucial for enhancing activity.

3. Anti-inflammatory Activity

Thiazole compounds have been shown to exhibit anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase pathways.

Mechanism of Action:

Compounds similar to this compound have been reported to inhibit these enzymes effectively, suggesting potential applications in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their substituents. The methoxy group at the para position enhances lipophilicity and biological interaction, which is critical for both anticancer and anticonvulsant activities.

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Increases potency in anticancer activity |

| Para-halogens | Enhance cytotoxicity against cancer cells |

| Alkyl chain length | Optimal length required for activity |

Q & A

Q. What are the established synthetic routes for 4-(3-Methoxy-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester?

The compound can be synthesized via cyclocondensation of thiourea with α-chloroacetoacetate derivatives. For example, ethyl α-chloroacetoacetate reacts with thiourea under reflux in ethanol to form the thiazole core, followed by functionalization with a 3-methoxyphenyl group. Alternative methods include using 3-thiocyano intermediates (e.g., ethyl 3-thiocyano-3-acetoxypropionate) under controlled conditions . Key steps involve optimizing reaction time (e.g., 5–12 hours) and solvent choice (ethanol, TFE) to minimize decomposition .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL is the gold standard for structural validation. SHELXL refines atomic coordinates, thermal parameters, and occupancy factors against intensity data, ensuring accurate bond lengths and angles. For this thiazole derivative, special attention is paid to the dihydro-thiazole ring puckering and the spatial orientation of the 3-methoxyphenyl substituent .

Q. What analytical techniques are critical for characterizing purity and stability?

- Chromatography : Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity.

- Spectroscopy : IR confirms carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations. ¹H/¹³C NMR identifies methoxy (-OCH₃, δ ~3.8 ppm) and ester (-COOEt, δ ~4.2 ppm) groups.

- Thermal analysis : Differential scanning calorimetry (DSC) assesses decomposition temperatures .

Q. What preliminary biological screening methods are applicable to this compound?

Basic antimicrobial activity can be tested via agar diffusion assays against Staphylococcus aureus and Candida albicans. Minimum inhibitory concentration (MIC) values are determined using broth microdilution. Structure-activity relationship (SAR) studies compare analogs with varying methoxy or ester groups .

Advanced Research Questions

Q. How do reaction conditions influence byproduct formation during synthesis?

Contradictions arise in solvent choice: refluxing in ethanol may lead to ester decomposition (e.g., yielding ethyl benzoylacetate), while trifluoroethanol (TFE) stabilizes intermediates but requires longer reaction times. Mechanistic studies using LC-MS or GC-MS can identify transient intermediates (e.g., enolates or thiocyanate adducts) .

Q. What computational tools predict the pharmacokinetic and toxicological profile of this compound?

The GUSAR platform employs QSAR models to predict acute toxicity (e.g., LD₅₀) and ADMET properties. Molecular docking against CYP450 isoforms (e.g., CYP3A4) evaluates metabolic stability. DFT calculations assess electronic effects of the methoxy group on reactivity .

Q. How can the pharmacological activity of this thiazole derivative be optimized?

Q. What strategies resolve discrepancies in crystallographic data refinement?

For twinned crystals or low-resolution data, SHELXD (dual-space algorithm) or molecular replacement with PHASER may resolve phase ambiguities. Multi-temperature (100–300 K) data collection reduces thermal motion artifacts .

Q. How does the electronic nature of substituents affect thiazole ring reactivity?

The electron-donating methoxy group stabilizes the thiazole ring via resonance, reducing electrophilic substitution at C-2. Hammett constants (σ⁺) quantify substituent effects on reaction rates (e.g., bromination or alkylation) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers if asymmetric synthesis is employed. Catalytic asymmetric methods (e.g., Jacobsen epoxidation) require chiral ligands like salen complexes to control stereochemistry .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to avoid hydrolysis of the ester group.

- Crystallography : Use SHELXPRO to generate CIF files and Mercury for visualization of intermolecular interactions (e.g., π-π stacking) .

- Bioactivity : Combine in silico predictions (GUSAR) with in vitro assays to validate antimicrobial or anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.